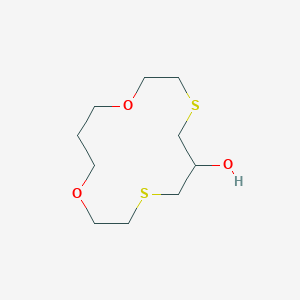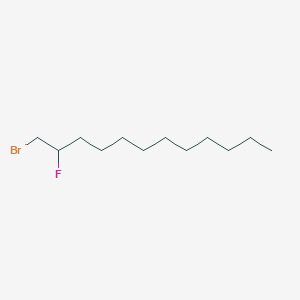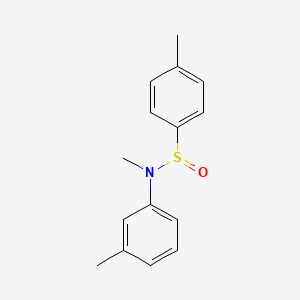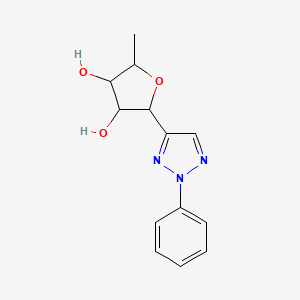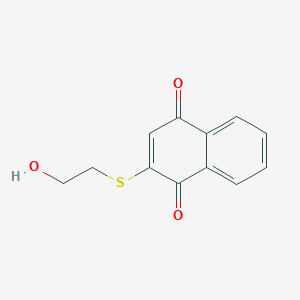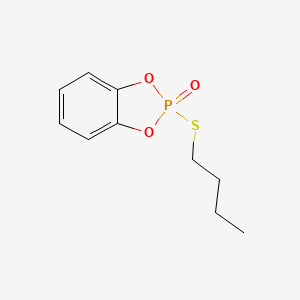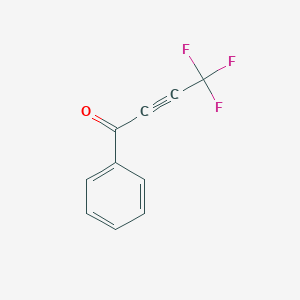
2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is an organic compound with the molecular formula C10H5F3O This compound is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a butynone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- typically involves the reaction of phenylacetylene with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H5C≡CH+(CF3CO)2O→C6H5C≡CCOCF3+CF3COOH
Industrial Production Methods
Industrial production of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of trifluoroacetic acid and phenylacetic acid.
Reduction: Formation of 4,4,4-trifluoro-1-phenylbutanol.
Substitution: Formation of various substituted phenylbutynones.
Scientific Research Applications
2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and proteins. The compound can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Butanedione, 4,4,4-trifluoro-1-phenyl-: Similar structure but with a different functional group arrangement.
4,4,4-Trifluoro-1-phenyl-1,3-butanedione: Another trifluoromethyl-substituted compound with distinct reactivity.
Uniqueness
2-Butyn-1-one, 4,4,4-trifluoro-1-phenyl- is unique due to its combination of a trifluoromethyl group and a butynone backbone, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
85694-32-2 |
|---|---|
Molecular Formula |
C10H5F3O |
Molecular Weight |
198.14 g/mol |
IUPAC Name |
4,4,4-trifluoro-1-phenylbut-2-yn-1-one |
InChI |
InChI=1S/C10H5F3O/c11-10(12,13)7-6-9(14)8-4-2-1-3-5-8/h1-5H |
InChI Key |
YRHOJLGGUNVJGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


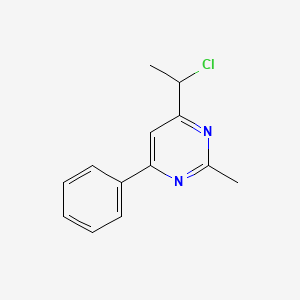
![1,1'-[1,3-Phenylenebis(oxy)]bis[3-(phenylethynyl)benzene]](/img/structure/B14407094.png)
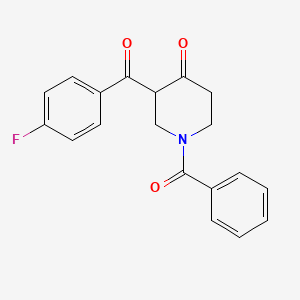
![4-[(3-Nitrophenoxy)methyl]benzamide](/img/structure/B14407106.png)
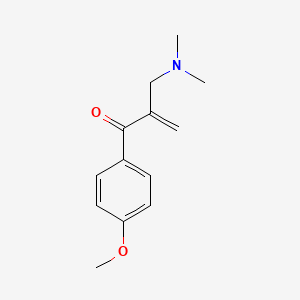

![[(Bromoalumanediyl)bis(methylene)]bis(trimethylsilane)](/img/structure/B14407117.png)
